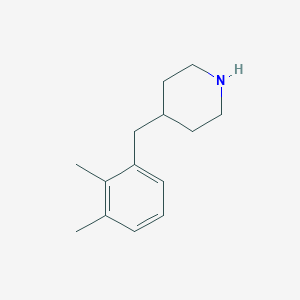

4-(2,3-Dimethylbenzyl)piperidine

Description

4-(2,3-Dimethylbenzyl)piperidine is a substituted piperidine derivative featuring a benzyl group with methyl substituents at the 2- and 3-positions of the aromatic ring.

Properties

CAS No. |

1211583-12-8 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

4-[(2,3-dimethylphenyl)methyl]piperidine |

InChI |

InChI=1S/C14H21N/c1-11-4-3-5-14(12(11)2)10-13-6-8-15-9-7-13/h3-5,13,15H,6-10H2,1-2H3 |

InChI Key |

RHPZBNVPHCCOKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2CCNCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylbenzyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 2,3-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium can be employed to facilitate the hydrogenation of precursor compounds, leading to the formation of the desired piperidine derivative .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylbenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated piperidine derivatives.

Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

4-(2,3-Dimethylbenzyl)piperidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Group

- 4-(3,4-Dimethoxyphenyl)piperidine: This compound replaces the 2,3-dimethylbenzyl group with a 3,4-dimethoxyphenyl substituent.

- Steric hindrance and electronic effects differ, which may alter reactivity in synthetic pathways .

Piperidine Core Modifications

- Piperidine-4-carboxamide : Replacing the benzyl group with a carboxamide moiety introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes or receptors). This contrasts with the lipophilic benzyl group in 4-(2,3-dimethylbenzyl)piperidine, which may favor membrane permeability .

Pharmacological Analogues

- Nifedipine (3,5-pyridinedicarboxylate derivative) : Though a dihydropyridine calcium channel blocker, its structural emphasis on aromatic substituents (e.g., nitro groups) highlights the importance of electron-withdrawing/donating groups in modulating activity—a principle applicable to optimizing this compound derivatives .

- Histamine H3 Antagonists (e.g., 4-(heterocyclylalkoxy)phenyl-piperidine derivatives) : These compounds share the piperidine core but incorporate heterocyclic alkoxy groups for receptor targeting. The 2,3-dimethylbenzyl group in this compound may offer a unique selectivity profile compared to alkoxy-substituted analogs .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Flexibility : Compounds like 4-(piperidin-1-yl)aniline (precursor to histamine H3 antagonists) demonstrate the feasibility of modifying the piperidine core for diverse applications .

- Thermodynamic Behavior : Studies on Nifedipine’s solubility in mixed solvents suggest that similar methods could optimize formulations for this compound derivatives.

- Biological Activity : The lipophilic 2,3-dimethylbenzyl group may enhance CNS penetration compared to polar analogs like 4-(3,4-dimethoxyphenyl)piperidine, making it a candidate for neurological drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.